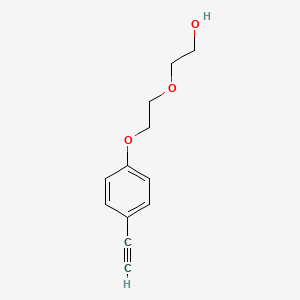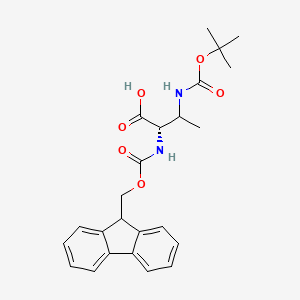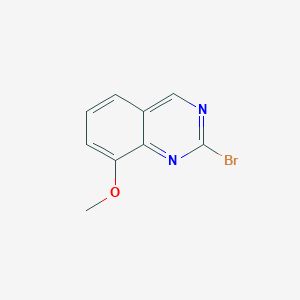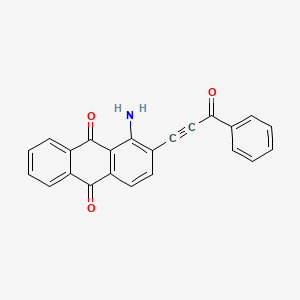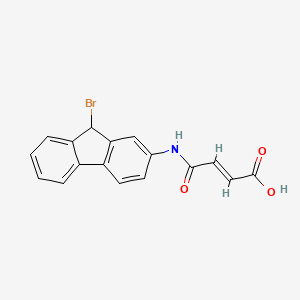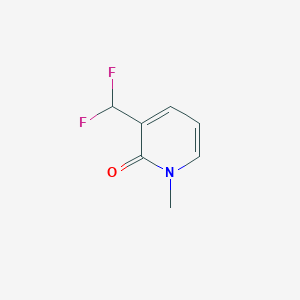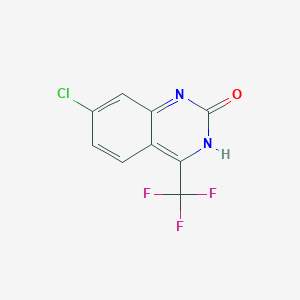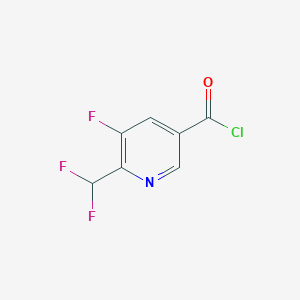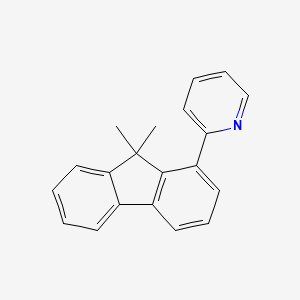
2-(9,9-Dimethyl-9H-fluoren-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9,9-Dimethyl-9H-fluoren-1-yl)pyridine is an organic compound that combines a fluorenyl group with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9,9-Dimethyl-9H-fluoren-1-yl)pyridine typically involves the reaction of 9,9-dimethylfluorene with a pyridine derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 9,9-dimethylfluorene-2-boronic acid reacts with a halogenated pyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(9,9-Dimethyl-9H-fluoren-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the fluorenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine ring and the fluorenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated derivatives of the compound can be used in substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield fluorenone derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring or the fluorenyl group.
Applications De Recherche Scientifique
2-(9,9-Dimethyl-9H-fluoren-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Mécanisme D'action
The mechanism by which 2-(9,9-Dimethyl-9H-fluoren-1-yl)pyridine exerts its effects depends on its specific application. In the context of OLEDs, the compound functions as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its conjugated structure, which allows for efficient charge transfer .
Comparaison Avec Des Composés Similaires
9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid: Used in similar synthetic applications, particularly in cross-coupling reactions.
2-(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another derivative used in organic synthesis and materials science.
Uniqueness: 2-(9,9-Dimethyl-9H-fluoren-1-yl)pyridine is unique due to the combination of the fluorenyl and pyridine moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring efficient charge transport and light emission.
Propriétés
Formule moléculaire |
C20H17N |
|---|---|
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
2-(9,9-dimethylfluoren-1-yl)pyridine |
InChI |
InChI=1S/C20H17N/c1-20(2)17-11-4-3-8-14(17)15-9-7-10-16(19(15)20)18-12-5-6-13-21-18/h3-13H,1-2H3 |
Clé InChI |
FJIOPMBMQWYYHA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C(=CC=C3)C4=CC=CC=N4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


